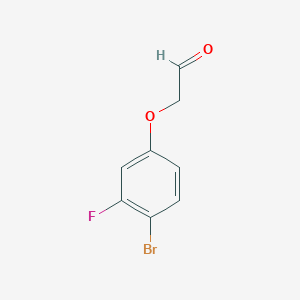
2-(4-Bromo-3-fluorophenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenoxy)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromo and a fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetaldehyde typically involves the bromination and fluorination of phenoxyacetaldehyde derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent. The reaction is carried out at elevated temperatures, around 90°C, to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromo or fluoro substituents.
Major Products Formed
Oxidation: 2-(4-Bromo-3-fluorophenoxy)acetic acid.
Reduction: 2-(4-Bromo-3-fluorophenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and fluoro substituents can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-fluorophenoxy)acetaldehyde
- 2-(4-Bromo-2-fluorophenoxy)acetaldehyde
- 2-(4-Chloro-3-fluorophenoxy)acetaldehyde
Uniqueness
2-(4-Bromo-3-fluorophenoxy)acetaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring.
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
MDWXNYIRMDSBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















